

5-Boc-Octahydropyrrolo[3,4-c]pyridine molecular weight and formula

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Compound of Interest

Compound Name: 5-Boc-Octahydropyrrolo[3,4-c]pyridine

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Technical Guide: 5-Boc-Octahydropyrrolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Boc-Octahydropyrrolo[3,4-c]pyridine**, a key heterocyclic building block utilized in medicinal chemistry and drug discovery. This document outlines its core physicochemical properties, a detailed experimental protocol for a common transformation, and a visual representation of its role in synthetic workflows.

Core Physicochemical Data

5-Boc-Octahydropyrrolo[3,4-c]pyridine, also known by its IUPAC name tert-butyl octahydropyrrolo[3,4-c]pyridine-5-carboxylate, is a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications. Its Boc-protecting group allows for selective manipulation of the molecule's reactivity, making it a versatile intermediate.

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	226.32 g/mol	[1]
CAS Number	351370-99-5	

Experimental Protocol: Boc-Group Deprotection and Subsequent Functionalization

The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the piperidine nitrogen in **5-Boc-Octahydropyrrolo[3,4-c]pyridine**. Its removal is a critical step to enable further derivatization of the scaffold. The following is a general procedure for the deprotection of a Boc-protected amine and subsequent functionalization, such as amidation or sulfonylation.

Materials:

- Boc-protected octahydropyrrolo[3,4-c]pyridine derivative
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Reagents for subsequent reaction (e.g., acyl chloride for amidation, sulfonyl chloride for sulfonylation)
- Base (e.g., triethylamine or diisopropylethylamine)
- Nitrogen or Argon atmosphere
- Standard laboratory glassware and stirring equipment

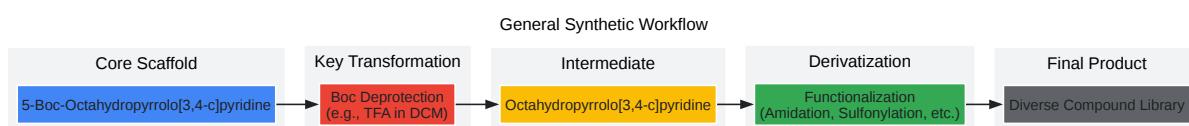
Procedure:

- Dissolution: The Boc-protected compound is dissolved in dichloromethane (DCM), typically at a concentration of 10 mL per mmol of the substrate.

- Deprotection: Trifluoroacetic acid (TFA) is added to the solution, with a typical excess of 14 equivalents.
- Reaction: The resulting mixture is stirred at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) and is often complete overnight.
- Work-up (for subsequent functionalization): Upon completion of the deprotection, the reaction mixture is carefully neutralized with a suitable base to quench the excess acid. The choice of base will depend on the subsequent reaction step.
- Functionalization: The desired electrophile (e.g., acyl chloride or sulfonyl chloride) is then added to the neutralized mixture to react with the newly deprotected secondary amine, forming the corresponding amide or sulfonamide.

Synthetic Workflow Visualization

The following diagram illustrates the pivotal role of **5-Boc-Octahydropyrrolo[3,4-c]pyridine** as a synthetic intermediate. The workflow highlights the deprotection step and subsequent derivatization, which are common strategies in the development of compound libraries for drug screening.



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Caption: Synthetic pathway from the protected scaffold to a diverse library.

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References

- 1. tert-Butyl octahydro-5H-pyrrolo(3,4-c)pyridine-5-carboxylate | C12H22N2O2 | CID 19691292 - PubChem [pubchem.ncbi.nlm.nih.gov]
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